N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)methanesulfonamide
CAS No.:
Cat. No.: VC15036488
Molecular Formula: C19H22N8O3S
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)methanesulfonamide -](/images/structure/VC15036488.png)
Specification
Molecular Formula | C19H22N8O3S |
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Molecular Weight | 442.5 g/mol |
IUPAC Name | N-[4-[5-amino-4-(4-pyridin-2-ylpiperazine-1-carbonyl)triazol-1-yl]phenyl]methanesulfonamide |
Standard InChI | InChI=1S/C19H22N8O3S/c1-31(29,30)23-14-5-7-15(8-6-14)27-18(20)17(22-24-27)19(28)26-12-10-25(11-13-26)16-4-2-3-9-21-16/h2-9,23H,10-13,20H2,1H3 |
Standard InChI Key | GIQKNRONQDUGHE-UHFFFAOYSA-N |
Canonical SMILES | CS(=O)(=O)NC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4)N |
Introduction
Structural Characterization and Molecular Properties
The molecular formula of N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)methanesulfonamide is C20H22N8O3S, with a molecular weight of 478.52 g/mol. Key structural components include:
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Methanesulfonamide group: Provides polarity and potential hydrogen-bonding interactions with biological targets .
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1,2,3-Triazole ring: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), this moiety enhances metabolic stability and π-π stacking interactions .
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Piperazine-pyridine subunit: A common motif in kinase and receptor ligands, contributing to solubility and target affinity .
Physicochemical Properties
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Solubility: Moderate aqueous solubility (estimated logP = 1.8) due to polar sulfonamide and pyridine groups .
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pKa: The sulfonamide group exhibits a pKa of ~10.5, while the pyridine nitrogen has a pKa of ~3.5, conferring zwitterionic behavior at physiological pH .
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Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, indicative of robust crystalline packing .
Synthetic Routes and Optimization
Key Synthetic Steps
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Formation of the 1,2,3-Triazole Core:
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Piperazine-Pyridine Coupling:
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Sulfonylation:
Analytical Validation
Pharmacological Profile and Mechanism of Action
Target Prediction and Binding Studies
Computational docking (PDB: 4X5L) suggests high affinity for phosphodiesterase 10A (PDE10A), a target for neurological disorders :
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Key Interactions:
In Vitro Activity
In Vivo Efficacy
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